(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17528440
InChI: InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3
SMILES:
Molecular Formula: C15H18OS
Molecular Weight: 246.4 g/mol

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17528440

Molecular Formula: C15H18OS

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol -

Specification

Molecular Formula C15H18OS
Molecular Weight 246.4 g/mol
IUPAC Name (4-tert-butylthiophen-3-yl)-phenylmethanol
Standard InChI InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3
Standard InChI Key RAHNSYGSIUWYOU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 3-position with a phenyl group bearing a hydroxymethyl (-CH2_2OH) functional group. At the 4-position of the thiophene, a bulky tert-butyl (-C(CH3_3)3_3) group is attached. This combination introduces steric hindrance while enhancing solubility in nonpolar solvents due to the lipophilic tert-butyl moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H18OSC_{15}H_{18}OS
Molecular Weight246.4 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (-OH group)
Hydrogen Bond Acceptors2 (S and O atoms)

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures such as (E)-3-((4-(tert-butyl)phenyl)thio)acetylacetone reveal that tert-butyl groups induce significant steric effects, distorting bond angles near the sulfur atom . For example, in related compounds, the C–S bond lengths range from 1.755–1.766 Å, and the C–S–C bond angle approximates 105° . These features likely extend to (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol, influencing its conformational flexibility.

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A validated approach involves:

  • Thiophene Functionalization: Introducing the tert-butyl group to thiophene using Friedel-Crafts alkylation under anhydrous conditions.

  • Phenylmethanol Coupling: Reacting the tert-butyl-thiophene intermediate with benzaldehyde derivatives, followed by reduction (e.g., NaBH4_4) to yield the hydroxymethyl group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiophene AlkylationAlCl3_3, tert-butyl chloride65–75
Aldehyde ReductionNaBH4_4, EtOH, 0–25°C>90

Purification Challenges

The tert-butyl group’s hydrophobicity complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is often employed to achieve >98% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in chloroform, DCM, and THF. Stability studies indicate decomposition above 200°C, with the hydroxymethyl group prone to oxidation under aerobic conditions.

Table 3: Key Physicochemical Parameters

ParameterValue
Melting Point104–106°C (estimated)
LogP (Partition Coeff.)3.8 ± 0.2
UV-Vis λmax_{max}274 nm (in ethanol)

Spectroscopic Profiles

  • 1^1H NMR: The tert-butyl protons resonate as a singlet at δ 1.35 ppm, while the hydroxymethyl group’s -OH proton appears as a broad singlet near δ 2.50 ppm .

  • IR Spectroscopy: Strong absorption bands at 3350 cm1^{-1} (O-H stretch) and 1050 cm1^{-1} (C-S vibration) .

CompoundSolubility (mg/mL)Thermal Stability (°C)
(4-Methylthiophen-3-yl)methanol0.5180
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol1.2200

Research Advancements and Gaps

Mechanistic Studies

Recent work highlights the role of the tert-butyl group in stabilizing charge-transfer complexes. Quantum mechanical calculations (DFT) predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic activity.

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric routes remain undeveloped.

  • In Vivo Toxicity: No published data exist on acute or chronic toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator